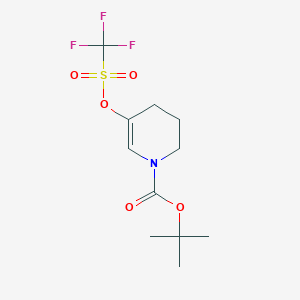

叔丁基 5-(三氟甲磺酰氧基)-3,4-二氢吡啶-1(2H)-羧酸酯

描述

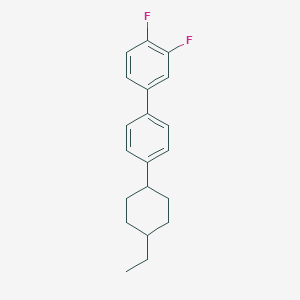

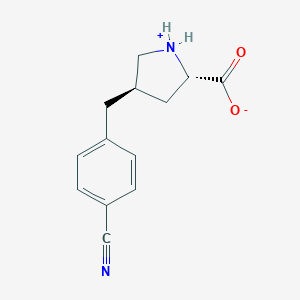

The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is prevalent in these compounds due to its unique physicochemical properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, TFMP derivatives are synthesized using various methods . For instance, the synthesis of a reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO, 1), was achieved in one step using commercially available O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine .

Chemical Reactions Analysis

Trifluoromethylation by photoredox catalysis has emerged recently . This process involves the generation of the trifluoromethyl radical based on photoredox processes .

科学研究应用

Cope Rearrangement

This compound is used in the Cope rearrangement, which is an organic reaction involving the [3,3]-sigmatropic rearrangement of 1,5-dienes . It’s a method to produce complex molecular structures from simpler ones in organic synthesis.

Morita-Baylis-Hillman Reaction

It plays a role in the chalcogenide-Morita-Baylis-Hillman reaction . This reaction forms carbon-carbon bonds and is valuable in creating new molecules for pharmaceuticals and agrochemicals.

Silylation Agent

The compound serves as a highly reactive silylating agent . Silylation is crucial in protecting groups during synthesis and in the preparation of silyl ethers, which are important intermediates in organic synthesis.

Enol Silyl Ethers Formation

It is utilized to prepare enol silyl ethers by reacting with ketones and lactones . Enol silyl ethers are valuable intermediates in organic chemistry, particularly in the synthesis of various pharmaceuticals.

Pharmaceutical Synthesis

The trifluoromethyl group is significant in pharmaceuticals, as it can improve the biological activity and metabolic stability of drug molecules . This compound, with its trifluoromethyl group, could be involved in the synthesis of such drugs.

Agrochemical Development

Compounds with trifluoromethyl groups are often used in agrochemicals to enhance their properties . This compound could be used in the development of new agrochemicals with improved efficacy.

Material Science

The introduction of the trifluoromethyl group into materials can alter their physical properties, such as thermal stability and chemical resistance . This compound could be used in the design of new materials with specific desired properties.

Catalysis

In catalysis, the trifluoromethyl group can influence the reactivity and selectivity of catalysts . This compound could be explored for its potential use in developing new catalytic systems.

未来方向

属性

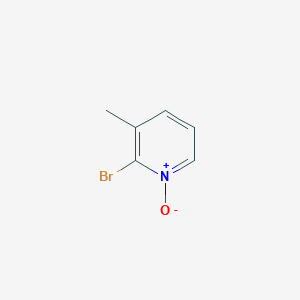

IUPAC Name |

tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-6-4-5-8(7-15)20-21(17,18)11(12,13)14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKPIWQNLHUKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)